molecular formula C22H25ClN4S B2512432 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 433308-86-2

4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2512432
CAS No.: 433308-86-2
M. Wt: 412.98
InChI Key: RHKBPTWTEQWDCS-UHFFFAOYSA-N
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Description

4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a tetrahydrobenzo-thieno-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

The primary target of the compound 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Related compounds such as 1-(4-chlorobenzyl)piperazine have been found to inhibit the uptake of [3h]5-ht into rat brain synaptosomes , suggesting a potential interaction with serotonin transporters.

Mode of Action

The exact mode of action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Based on the known actions of similar compounds, it may interact with its targets, potentially serotonin transporters, to inhibit their function .

Biochemical Pathways

The specific biochemical pathways affected by 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. These properties would be crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Scientific Research Applications

Properties

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBPTWTEQWDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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